N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine is an organic compound characterized by a complex structure that includes two diethylamino groups attached to phenyl rings, which are further linked to a benzene-1,4-diamine core. Its molecular formula is C30H42N4, and it has a CAS number of 47743-70-4. This compound is notable for its unique electronic properties and potential applications in various fields, particularly in organic electronics and biological research .
Tris[4-(diethylamino)phenyl]amine, also known as N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine (PubChem ), is a chemical compound with potential applications in various scientific research fields. Here's a breakdown of its current known uses:
Research suggests Tris[4-(diethylamino)phenyl]amine can act as a solid catalyst for specific organic reactions. Studies have shown its catalytic effect in the synthesis of:
The reactions typically employ common reagents such as:
Reaction conditions vary but often involve ambient to elevated temperatures and inert atmospheres to minimize side reactions.
The major products from these reactions include:
N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine exhibits notable biological activity. Its mechanism of action involves interactions with molecular targets such as enzymes and receptors. This compound has shown potential antimicrobial activity through its interaction with microbial enzymes and may influence cell signaling pathways by binding to cellular receptors .
The synthesis of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine typically involves:
In industrial settings, the synthesis may utilize large-scale batch reactions under controlled temperature and pressure conditions. Continuous flow reactors can enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels.
N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine finds applications in various domains:
Studies on the interactions of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine with biological systems have indicated its potential as an antimicrobial agent and its ability to influence various biochemical pathways. These interactions suggest that the compound could play a role in therapeutic applications or as a research tool in pharmacology .
Several compounds share structural similarities with N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
N,N-Diethylbenzene-1,4-diamine | C12H18N2 | Simpler structure without phenyl substitutions |
N,N-Diethyl-p-phenylenediamine | C14H20N2 | Contains only one diethylamino group |
N,N-Bis(phenyl)-N,N-diethylaniline | C24H30N2 | Lacks the benzene core structure |
This compound's uniqueness lies in its dual diethylamino functional groups attached to distinct phenyl rings alongside a benzene core, which enhances its electronic properties and biological activity compared to simpler analogs. Its complex structure allows for diverse chemical reactivity and potential applications that are not present in the simpler compounds listed above .
Corrosive